

# tcY-NH2 TFA: Application Notes and Protocols for Cardiovascular Research

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: tcY-NH2 TFA

Cat. No.: B8118165

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## Introduction

**tcY-NH2 TFA** ((trans-Cinnamoyl)-Tyr-Pro-Gly-Lys-Phe-NH2 trifluoroacetate salt) is a potent and selective antagonist of Protease-Activated Receptor 4 (PAR4), a G protein-coupled receptor that plays a critical role in the pathophysiology of various cardiovascular diseases. By inhibiting PAR4, **tcY-NH2 TFA** modulates platelet aggregation, thrombus formation, and inflammatory responses, making it a valuable tool for cardiovascular research and a potential therapeutic agent. These application notes provide a comprehensive overview of **tcY-NH2 TFA**'s use in cardiovascular research, including its mechanism of action, key applications with supporting data, and detailed experimental protocols.

## Mechanism of Action

**tcY-NH2 TFA** functions as a competitive antagonist at the PAR4 receptor. PAR4 is activated by proteolytic cleavage by proteases like thrombin, which unmask a tethered ligand that binds to the receptor and initiates downstream signaling. **tcY-NH2 TFA** prevents this activation, thereby inhibiting the signaling cascades that lead to platelet activation and other cellular responses. PAR4 couples to G proteins of the Gq and G12/13 families. Inhibition of PAR4 by **tcY-NH2 TFA** attenuates the activation of phospholipase C (PLC), leading to reduced formation of inositol trisphosphate (IP3) and diacylglycerol (DAG). This, in turn, suppresses the mobilization of intracellular calcium and the activation of Protein Kinase C (PKC). Consequently, downstream signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) and Nuclear

Factor-kappa B (NF-κB) pathways, are inhibited, leading to reduced inflammatory and thrombotic responses.

## Key Applications in Cardiovascular Research

**tcY-NH2 TFA** has demonstrated significant potential in several areas of cardiovascular research:

- **Anti-Platelet Aggregation:** **tcY-NH2 TFA** effectively inhibits platelet aggregation induced by PAR4 agonists.
- **Cardioprotection in Ischemia-Reperfusion Injury:** The compound has been shown to reduce infarct size and improve ventricular function in models of myocardial ischemia-reperfusion.
- **Modulation of Vascular Tone:** **tcY-NH2 TFA** can induce aorta relaxation, suggesting a role in regulating vascular function.
- **Anti-inflammatory Effects:** By inhibiting PAR4-mediated signaling, **tcY-NH2 TFA** can attenuate inflammatory responses in the cardiovascular system.

## Quantitative Data Summary

The following tables summarize the key quantitative data regarding the efficacy and dosage of **tcY-NH2 TFA** from various cardiovascular research studies.

Parameter	Value	Cell/Tissue Type	Species	Reference
IC50 (Platelet Aggregation)	95 $\mu$ M	Platelets (induced by AYPGKF-NH2)	Rat	[Data from a commercial supplier's website]
IC50 (Aorta Relaxation)	64 $\mu$ M	Aorta	Rat	[Data from a commercial supplier's website]
Effective Concentration	5 $\mu$ M	Isolated Heart (Infarct size reduction)	Rat	[Data from a commercial supplier's website]
Effective Concentration	400 $\mu$ M	Platelets (Endostatin release)	Rat	[Data from a commercial supplier's website]

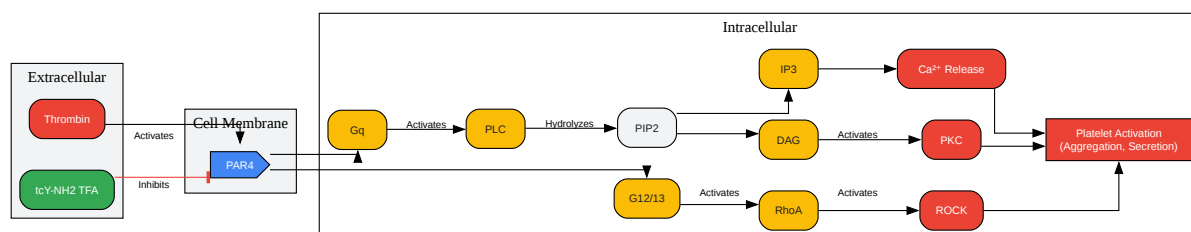
Table 1: In Vitro Efficacy of **tcY-NH2 TFA**

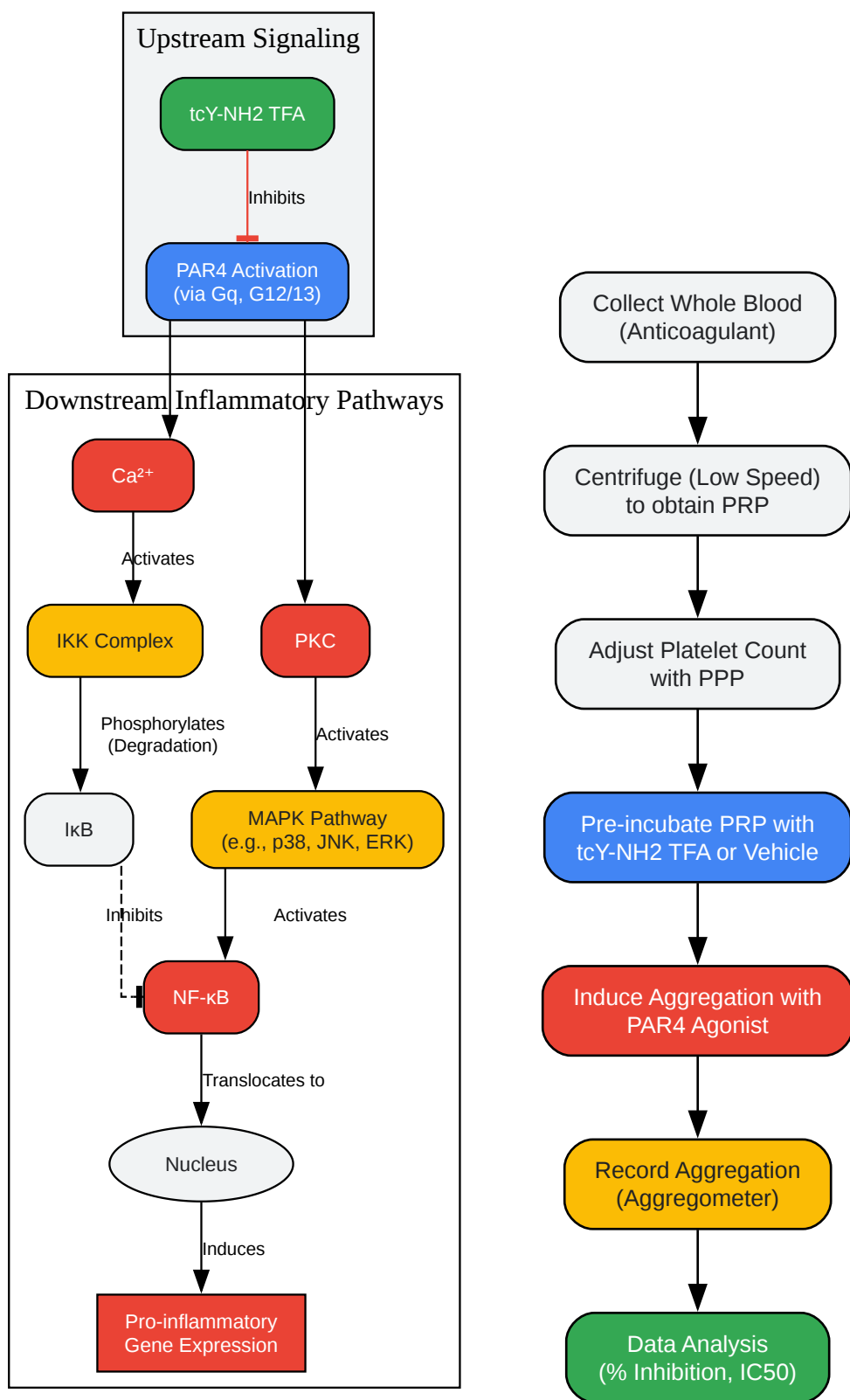
Application	Dosage	Animal Model	Species	Effect	Reference
Liver Injury Attenuation	0.6 mg/kg (single tail vein injection)	Brain Death Model	Rat	Reduced serum ALT/AST levels and improved histomorphology.	[Data from a commercial supplier's website]
Anti-inflammatory	40 ng/kg (single intrapleural injection)	Experimental Inflammation	Mice	Inhibited neutrophil recruitment.	[Data from a commercial supplier's website]
Immunomodulation	0.6 mg/kg (single i.p. injection)	Burn Injury Model	Mice	Increased posttraumatic activation of CD4+ Tregs.	[Data from a commercial supplier's website]

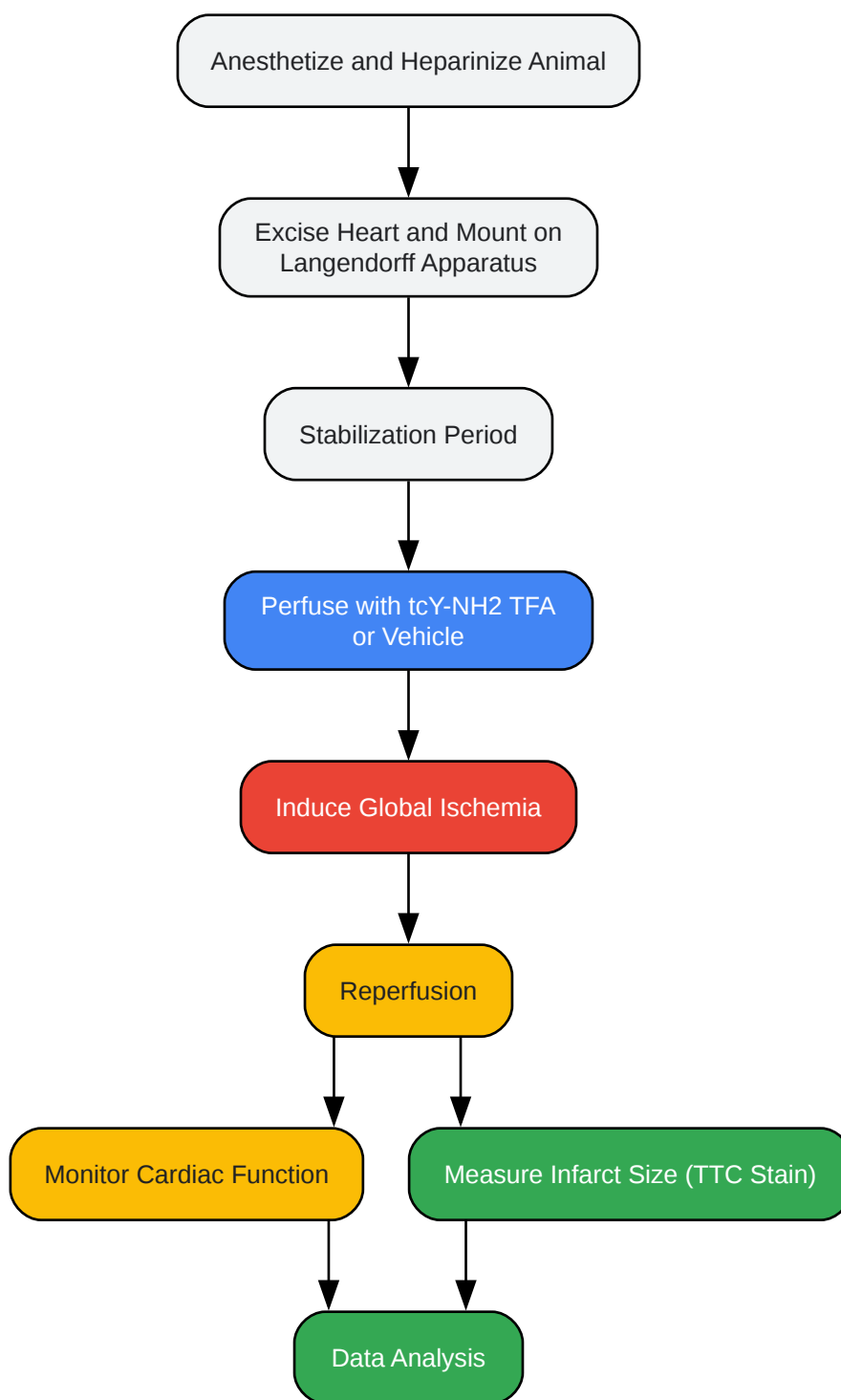
Table 2: In Vivo Efficacy of **tcY-NH2 TFA**

## Signaling Pathways

The following diagrams illustrate the key signaling pathways affected by **tcY-NH2 TFA**.







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- To cite this document: BenchChem. [tcY-NH2 TFA: Application Notes and Protocols for Cardiovascular Research]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b8118165#tcy-nh2-tfa-application-in-cardiovascular-research\]](https://www.benchchem.com/product/b8118165#tcy-nh2-tfa-application-in-cardiovascular-research)

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### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)